molecular formula C16H14N2O4 B5437981 3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide

3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide

Cat. No.: B5437981
M. Wt: 298.29 g/mol
InChI Key: XHHZPOGILJBHOJ-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide is a complex organic compound with a molecular formula of C17H14N2O4. This compound is characterized by the presence of a pyrrolidinyl group, a furylmethyl group, and a benzamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide typically involves the reaction of 2,5-dioxopyrrolidine with N-(2-furylmethyl)benzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidinyl derivatives.

Scientific Research Applications

3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxo-1-pyrrolidinyl)-N-(2-hydroxyphenyl)benzamide
  • 3-(2,5-Dioxo-1-pyrrolidinyl)-4-(1-piperidinyl)benzamide
  • 4-chloro-3-(2,5-dioxo-1-pyrrolidinyl)benzamide

Uniqueness

3-(2,5-Dioxo-1-pyrrolidinyl)-N~1~-(2-furylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14-6-7-15(20)18(14)12-4-1-3-11(9-12)16(21)17-10-13-5-2-8-22-13/h1-5,8-9H,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHZPOGILJBHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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